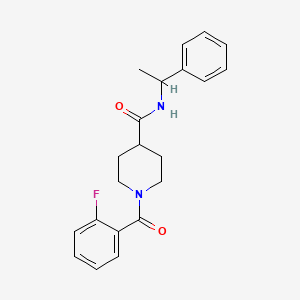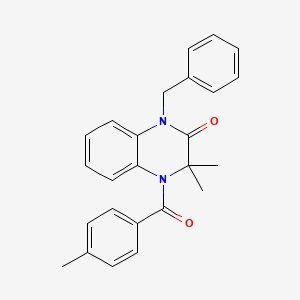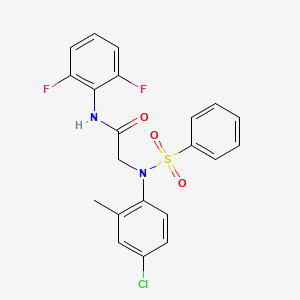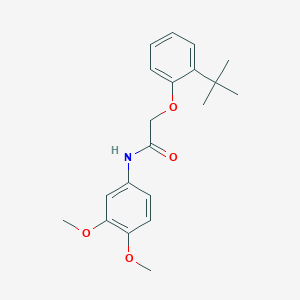![molecular formula C18H20N6O2S B4809852 3-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4809852.png)
3-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine
Übersicht
Beschreibung
3-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.13684508 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential pharmacological effects, particularly its antileishmanial and antimalarial activities . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.
Wirkmechanismus
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin . These receptors play crucial roles in numerous physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, thereby inhibiting the physiological responses mediated by these neurotransmitters.
Biochemical Pathways
By acting on dopamine and serotonin receptors, similar compounds can influence several biochemical pathways related to neurotransmission, mood regulation, and motor control .
Pharmacokinetics
Compounds evaluated for “drugability” according to lipinski’s rule of five (ro5) often have favorable pharmacokinetic properties . This rule predicts good absorption and permeation based on molecular properties such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.
Result of Action
By acting as an antagonist at dopamine and serotonin receptors, similar compounds can modulate neurotransmission and influence various physiological processes such as mood regulation and motor control .
Biochemische Analyse
Biochemical Properties
3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system By inhibiting AchE, 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can affect neurotransmission and potentially alter nerve function
Cellular Effects
The effects of 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine on cellular processes are diverse and depend on the cell type and context. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, affecting cell signaling pathways and neurotransmission This can result in changes in gene expression and cellular metabolism, potentially influencing cell function and behavior In other cell types, the compound may interact with different signaling pathways and proteins, leading to varied cellular responses
Molecular Mechanism
At the molecular level, 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways. The precise molecular mechanisms of these interactions remain an area of active research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can change over time due to factors such as stability and degradation. The compound’s stability in different experimental conditions can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory activity on acetylcholinesterase over extended periods, although its stability may vary depending on the experimental setup
Dosage Effects in Animal Models
The effects of 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, the compound may cause toxic or adverse effects, including disruptions in normal nerve function and behavior. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly with increasing dosage. Detailed studies in animal models are necessary to determine the optimal dosage range and potential toxicities.
Metabolic Pathways
3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic activity, as it inhibits the enzyme’s function Additionally, the compound may affect metabolic flux and metabolite levels by interacting with other enzymes and proteins involved in cellular metabolism
Transport and Distribution
The transport and distribution of 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit acetylcholinesterase suggests it can cross cell membranes and reach intracellular targets . Its distribution within tissues may vary depending on factors such as tissue type and experimental conditions. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can affect its activity and function. The compound’s inhibition of acetylcholinesterase indicates it can localize to regions where the enzyme is active, such as synaptic clefts in neuronal cells Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-4-2-5-16(14-15)27(25,26)23-12-10-22(11-13-23)17-6-7-18(21-20-17)24-9-3-8-19-24/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPMOWPSZODVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4809770.png)
![4-[(2-fluorobenzyl)sulfonyl]morpholine](/img/structure/B4809775.png)

![4-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4809790.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4809791.png)


![4-ethyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4809796.png)

![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4809803.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4809815.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4809823.png)


